molecular formula C19H19FN4O2 B10902025 (2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone CAS No. 7167-06-8

(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

Cat. No.: B10902025
CAS No.: 7167-06-8
M. Wt: 354.4 g/mol
InChI Key: BKKHMGZNHGYURO-UHFFFAOYSA-N
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Description

(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is a synthetic organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a kinase inhibitor. The presence of the fluorophenyl group and the pyrazolo[1,5-a]pyrimidine core contributes to its biological activity and makes it a promising candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone typically involves the following steps:

    Formation of the pyrazolo[1,5-a]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[1,5-a]pyrimidine core with a fluorophenyl group using a suitable fluorinating agent.

    Attachment of the dimethylmorpholinyl group: This step involves the reaction of the intermediate with 2,6-dimethylmorpholine under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholinyl group, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyrazolo[1,5-a]pyrimidine core, potentially leading to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydro derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone involves the inhibition of cyclin-dependent kinases. The compound binds to the ATP-binding site of the kinase, preventing the phosphorylation of target proteins and thereby disrupting the cell cycle. This inhibition leads to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,6-Dimethylmorpholin-4-yl)[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone is unique due to the presence of the dimethylmorpholinyl group, which enhances its solubility and bioavailability. Additionally, the fluorophenyl group contributes to its potency and selectivity as a kinase inhibitor, making it a valuable compound for drug development.

Properties

CAS No.

7167-06-8

Molecular Formula

C19H19FN4O2

Molecular Weight

354.4 g/mol

IUPAC Name

(2,6-dimethylmorpholin-4-yl)-[7-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-2-yl]methanone

InChI

InChI=1S/C19H19FN4O2/c1-12-10-23(11-13(2)26-12)19(25)16-9-18-21-8-7-17(24(18)22-16)14-3-5-15(20)6-4-14/h3-9,12-13H,10-11H2,1-2H3

InChI Key

BKKHMGZNHGYURO-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=NN3C(=CC=NC3=C2)C4=CC=C(C=C4)F

Origin of Product

United States

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